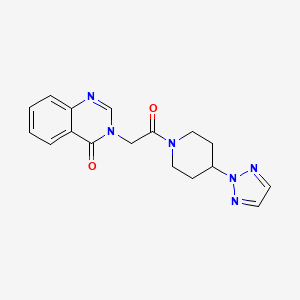
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine" is a derivative of the benzoxazine class, which is a group of heterocyclic compounds characterized by a 1,4-benzoxazine ring structure. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of benzoxazine derivatives often involves the cyclization of nitroalkanes, as described in the study of intramolecular cyclization of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines . The presence of electron-withdrawing groups on the benzene ring, such as a nitro group, facilitates this reaction. The synthesis can also be achieved by condensing nitro derivatives of 4H-3,1-benzoxazin-4-one with various amines . The reaction conditions, such as the acidity of the medium, play a crucial role in the reaction rate and yield of the desired benzoxazine compounds.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives, including those with a nitrophenyl group, has been studied using spectroscopic methods such as NMR . These studies help determine the configuration and conformation of the molecules, which are essential for understanding their reactivity and interactions with other molecules. The planarity and angles between different functional groups within the molecule can significantly influence its physical and chemical properties .
Chemical Reactions Analysis
Benzoxazine compounds can undergo various chemical reactions, including oxidation and reactions with benzaldehyde to yield different derivatives . The reactivity of these compounds is influenced by the substituents on the benzene ring, with electron-withdrawing groups like nitro enhancing certain reactions. The study of the behavior of dibromo-benzoxazin-4-ones towards different reagents also provides insights into the reactivity patterns of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are closely related to their molecular structure. The presence of a nitro group, for example, can affect the vibrational properties of the molecule, as evidenced by FT-IR and Raman spectroscopy studies . These properties are also influenced by other substituents on the benzene ring, leading to variations in stability and reactivity among different benzoxazine derivatives. The analysis of these properties is crucial for the development of new materials and drugs based on benzoxazine chemistry.
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- The structure of related benzoxazine compounds has been extensively studied. For example, Waters and Kitson (1996) analyzed the conformation and structure of 3,4‐Dihydro‐3‐methyl‐6‐nitro‐2H‐1,3‐benzoxazin‐2‐one, providing insights into the geometrical configurations of similar compounds (Waters & Kitson, 1996).
Synthesis and Biological Activity
- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using brine shrimp lethality tests (Rudyanto et al., 2014).
- Kitson and Freeman (1993) synthesized 3,4-dihydro-3-methyl-6-nitro-2H-l,3-benzoxazin-2-one (DMNB) and studied its reactivity with chymotrypsin, indicating its potential as a reagent for labeling enzymes (Kitson & Freeman, 1993).
Chemical Properties and Applications
- Meng et al. (2009) reported on the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives, demonstrating the versatility of benzoxazines in chemical synthesis (Meng et al., 2009).
- Kandeel (1990) synthesized 4′-nitrophenyl-2-aminobenzthiazol-6-yl sulfides and sulfones containing dithiocarbamate, contributing to the knowledge of chemical reactions involving similar benzoxazine compounds (Kandeel, 1990).
Antifungal Applications
- Śmist, Kwiecień, and Krawczyk (2016) synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives and evaluated their antifungal activity, highlighting the potential of benzoxazine derivatives in agricultural applications (Śmist, Kwiecień, & Krawczyk, 2016).
Miscellaneous Applications
- Chioccara and Novellino (1985) synthesized various benzoxazine derivatives and explored their stability and chemical reactions, contributing to the understanding of the chemistry of these compounds (Chioccara & Novellino, 1985).
- Masuoka et al. (1986) synthesized benzoxazine-2-acetates and related compounds, demonstrating their potential as precursors for various biologically active molecules (Masuoka et al., 1986).
Wirkmechanismus
While the mechanism of action for “6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine” is not specifically known, similar compounds such as imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . These compounds have emerged as potential calcium channel blockers, antihypertensive, α 1a –adrenergic antagonists and neuropeptide antagonists . Therefore, the future directions in this field could involve the development of new drugs that overcome the Antimicrobial resistance (AMR) problems .
Eigenschaften
IUPAC Name |
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVJRRGYSMLMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)


![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)

